1-Hexanol, aluminum salt

Description

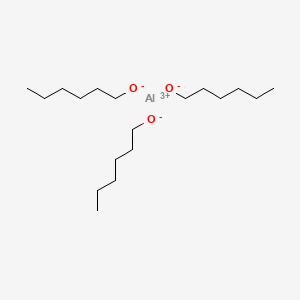

Structure

3D Structure of Parent

Properties

CAS No. |

23275-26-5 |

|---|---|

Molecular Formula |

C18H39AlO3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

aluminum;hexan-1-olate |

InChI |

InChI=1S/3C6H13O.Al/c3*1-2-3-4-5-6-7;/h3*2-6H2,1H3;/q3*-1;+3 |

InChI Key |

QFCVQKSWGFVMTB-UHFFFAOYSA-N |

SMILES |

CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Al+3] |

Canonical SMILES |

CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Al+3] |

Other CAS No. |

23275-26-5 |

Pictograms |

Irritant |

Related CAS |

111-27-3 (Parent) |

Synonyms |

1-hexanol 1-hexanol, aluminum salt 1-hexyl alcohol n-hexanol |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for 1 Hexanol, Aluminum Salt

Direct Synthesis Approaches

The direct synthesis of aluminum 1-hexanolate involves the direct reaction of elemental aluminum with 1-hexanol (B41254). This method is a foundational approach for producing aluminum alkoxides.

Reaction of Elemental Aluminum with 1-Hexanol

The direct reaction between metallic aluminum and 1-hexanol proceeds according to the following general equation:

2Al(s) + 6C₆H₁₃OH(l) → 2Al(OC₆H₁₃)₃(sol) + 3H₂(g)

This reaction is typically slow under normal conditions due to the passivating layer of aluminum oxide (Al₂O₃) that naturally forms on the surface of the aluminum metal, preventing it from reacting with the alcohol. energy.govwikipedia.org To overcome this, the reaction is often facilitated by catalytic mediation and optimization of the reaction conditions.

To initiate and sustain the reaction, catalysts are employed to disrupt the protective oxide layer. Mercuric chloride (HgCl₂) is a commonly cited catalyst for this purpose. wikipedia.orgyoutube.com The mechanism of catalysis involves the following steps:

Amalgamation: Mercuric chloride reacts with aluminum to form an aluminum-mercury amalgam on the surface of the aluminum.

Disruption of Oxide Layer: The formation of the amalgam disrupts the integrity of the passivating aluminum oxide layer. youtube.com

Exposure of Fresh Aluminum: This disruption exposes fresh, unoxidized aluminum metal to the 1-hexanol, allowing the reaction to proceed.

Iodine is another effective catalyst that can be used, which also aids in breaking down the oxide layer. youtube.com

The yield and rate of the synthesis of aluminum 1-hexanolate are highly dependent on the reaction conditions. Key parameters that can be optimized include:

Temperature: The reaction is typically carried out at elevated temperatures, often near the boiling point of 1-hexanol (157 °C), to increase the reaction rate.

Catalyst Concentration: A small, catalytic amount of mercuric chloride or iodine is sufficient to initiate the reaction.

Reactant Purity: The purity of the aluminum and the dryness of the 1-hexanol are crucial. Water can react with the aluminum alkoxide, leading to the formation of aluminum hydroxides and reducing the yield of the desired product.

Reaction Time: Compared to the synthesis of lower aluminum alkoxides like aluminum isopropoxide, the reaction with 1-hexanol is expected to be slower due to the longer carbon chain of the alcohol. guidechem.com Therefore, longer reaction times are generally required to achieve a high yield.

| Parameter | Condition for Aluminum Isopropoxide Synthesis | Expected Optimized Condition for Aluminum 1-Hexanolate Synthesis | Rationale |

| Temperature | 82 °C (boiling point of isopropanol) | ~157 °C (boiling point of 1-hexanol) | Higher boiling point of 1-hexanol allows for higher reaction temperatures, increasing reaction rate. |

| Catalyst | Mercuric Chloride or Iodine | Mercuric Chloride or Iodine | Effective for disrupting the aluminum oxide layer on a variety of aluminum-alcohol reactions. |

| Reaction Time | Shorter | Longer | The reaction rate decreases with increasing carbon chain length of the alcohol. guidechem.com |

Hydrogen Evolution Mechanisms in Direct Synthesis

The mechanism of hydrogen evolution is intrinsically linked to the reaction of the alcohol with the aluminum metal. The process can be understood through the following steps:

Adsorption: The 1-hexanol molecule adsorbs onto the activated aluminum surface.

Proton Transfer: The acidic proton of the hydroxyl group of 1-hexanol reacts with the aluminum surface.

Formation of Al-O Bond: An aluminum-oxygen bond is formed, leading to the creation of the aluminum hexoxide.

Hydrogen Formation: The released hydrogen atoms combine to form diatomic hydrogen gas (H₂), which then bubbles out of the reaction mixture.

The rate of hydrogen evolution can be used to monitor the progress of the reaction. google.com A vigorous evolution of hydrogen indicates a rapid reaction, while a slowing or cessation of bubbling suggests the reaction is nearing completion or has been inhibited. The mechanism of hydrogen evolution in alkaline electrolytes for aluminum-air batteries also involves the reaction of aluminum with water, which is analogous to the reaction with alcohols. electrochemsci.org

Transalkoxylation and Ligand Exchange Pathways

Transalkoxylation, also known as alcoholysis, is an alternative route for the synthesis of aluminum 1-hexanolate. This method involves the reaction of a pre-existing aluminum alkoxide with 1-hexanol.

Synthesis from Lower Molecular Weight Aluminum Alkoxides (e.g., Aluminum Isopropoxide)

In this pathway, a more readily available and volatile aluminum alkoxide, such as aluminum isopropoxide, is reacted with 1-hexanol. The general reaction is as follows:

Al(OCH(CH₃)₂)₃ + 3C₆H₁₃OH ⇌ Al(OC₆H₁₃)₃ + 3(CH₃)₂CHOH

This is an equilibrium reaction. To drive the reaction to completion and obtain a high yield of aluminum 1-hexanolate, the equilibrium must be shifted to the right. This is typically achieved by removing the lower-boiling alcohol (isopropanol, boiling point 82 °C) from the reaction mixture by distillation as it is formed. Since 1-hexanol has a much higher boiling point (157 °C), this separation is readily achievable.

The reaction mass from a previous synthesis of a lower alkoxide can also be utilized as a catalyst for the alcoholysis with a higher alcohol. google.com

| Parameter | Description |

| Reactants | Aluminum Isopropoxide and 1-Hexanol |

| Product | 1-Hexanol, aluminum salt (Aluminum Hexoxide) |

| Byproduct | Isopropanol (B130326) |

| Driving Force | Removal of the more volatile isopropanol by distillation. |

This method avoids the direct use of elemental aluminum and the associated challenges of the passivating oxide layer.

Reaction Stoichiometry and Equilibrium Considerations

Stoichiometrically, the reaction requires two moles of aluminum to react with six moles of 1-hexanol to produce two moles of aluminum 1-hexanolate and three moles of hydrogen gas. However, in practice, the reaction is often carried out with a significant excess of the alcohol google.com. This serves multiple purposes: it acts as a solvent for the product, helps to maintain a fluid reaction mixture, and drives the reaction towards completion by ensuring that the aluminum is the limiting reactant.

The reaction is essentially irreversible under the conditions typically employed, as the hydrogen gas produced is allowed to escape the reaction system. This continuous removal of a product shifts the equilibrium position far to the right, favoring the formation of the aluminum alkoxide.

The rate of the reaction can be influenced by several factors, including the purity and physical form of the aluminum, the reaction temperature, and the effectiveness of the catalyst. As the concentration of the dissolved aluminum 1-hexanolate increases, the reaction rate may decrease google.com. Therefore, maintaining an appropriate ratio of alcohol to aluminum is crucial for an efficient synthesis.

Purification and Isolation Techniques

Following the synthesis, the reaction mixture typically contains the desired aluminum 1-hexanolate, unreacted 1-hexanol, the catalyst, and any impurities present in the starting aluminum metal. A series of purification and isolation steps are necessary to obtain the pure product.

Distillation and Fractional Distillation for Product Isolation

Distillation is a primary method for isolating the aluminum 1-hexanolate from the excess 1-hexanol and other volatile impurities. Given that 1-hexanol has a boiling point of approximately 157 °C, and aluminum alkoxides generally have higher boiling points, simple distillation can be effective in removing the excess alcohol.

Fractional distillation may be employed if there are other volatile impurities with boiling points close to that of 1-hexanol. This technique allows for a more precise separation of components based on their differences in volatility. The process involves heating the mixture and collecting the different fractions that distill at specific temperature ranges.

Crystallization and Filtration Methods for Purity Enhancement

Crystallization is a powerful technique for enhancing the purity of the aluminum 1-hexanolate after the initial isolation. This process relies on the principle that the solubility of a substance changes with temperature. A supersaturated solution of the aluminum alkoxide is prepared, typically by dissolving the crude product in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the aluminum 1-hexanolate decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor.

The choice of solvent is critical for effective crystallization. An ideal solvent would dissolve the aluminum 1-hexanolate well at high temperatures but poorly at low temperatures. After crystallization, the purified solid is separated from the liquid by filtration. The collected crystals may be washed with a small amount of cold, pure solvent to remove any remaining impurities adhering to their surface.

Vacuum Distillation for High-Purity Derivatives

For obtaining high-purity aluminum 1-hexanolate, vacuum distillation is often the preferred method. Many aluminum alkoxides can be sensitive to high temperatures and may decompose before reaching their atmospheric boiling point. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of thermal decomposition.

Vacuum distillation is particularly effective at separating the aluminum 1-hexanolate from non-volatile impurities, such as metal residues from the catalyst or the initial aluminum feedstock. The process involves heating the crude product under reduced pressure and collecting the vapor, which is then condensed to yield a highly purified liquid or solid product.

Below is a table summarizing the purification techniques and their primary objectives:

| Purification Technique | Primary Objective | Key Considerations |

| Distillation | Removal of excess 1-hexanol and volatile impurities. | Based on the difference in boiling points between the product and impurities. |

| Fractional Distillation | Separation of components with close boiling points. | Requires a fractionating column for enhanced separation efficiency. |

| Crystallization | Enhancement of product purity by removing soluble impurities. | Dependent on the solubility characteristics of the aluminum 1-hexanolate in a suitable solvent. |

| Filtration | Separation of solid purified product from the liquid mother liquor. | Efficiency depends on the crystal size and the filtration medium. |

| Vacuum Distillation | Purification of heat-sensitive compounds and removal of non-volatile impurities. | Allows for distillation at lower temperatures, preventing thermal decomposition. |

Chemical Reactivity and Transformation Mechanisms of 1 Hexanol, Aluminum Salt

Hydrolysis and Condensation Reactions

Al(OCH₂CH₂CH₂CH₂CH₂CH₃)₃ + 3H₂O → Al(OH)₃ + 3CH₃CH₂CH₂CH₂CH₂CH₂OH

The hydrolysis of aluminum alkoxides is a complex process that proceeds through several steps, involving the formation of various intermediates. The mechanism is significantly influenced by the reaction conditions, such as the pH of the medium. acs.orgnih.gov

In neutral solutions, water molecules facilitate the hydrolysis of the monomeric aluminum alkoxide. acs.org The process is energetically favorable, with the initial steps involving the coordination of water to the aluminum center, followed by the protonation of an alkoxide ligand and its subsequent elimination as 1-hexanol (B41254). This results in the formation of partially hydrolyzed species such as Al(OH)(OR)₂ and Al(OH)₂(OR). These intermediates can then undergo condensation reactions, where bridging OH groups or O atoms link aluminum centers, leading to the formation of oligomeric structures and eventually aluminum hydroxide (B78521) networks. acs.orgresearchgate.net

Under alkaline conditions, the reaction pathway is different. Aluminum alkoxides are more prone to oligomerize than to hydrolyze due to high energy barriers for hydrolysis in the presence of excess hydroxide ions. acs.orgnih.govresearchgate.net

The final aluminum hydroxide product's structure is heavily dependent on the temperature of the hydrolysis. Hot water hydrolysis (typically above 80°C) tends to yield boehmite (γ-AlOOH), while cold water hydrolysis results in the formation of an amorphous monohydroxide which can subsequently convert to bayerite (α-Al(OH)₃) upon aging. researchgate.netresearchgate.net The conversion to bayerite occurs below 80°C through a dissolution-recrystallization process. researchgate.net

The kinetics of the hydrolysis process can be modeled using frameworks like the unreacted core model, which considers different rate-controlling steps depending on the temperature. mdpi.comnih.govnih.gov For instance, studies on analogous systems show that at different temperature ranges, the rate can be controlled by boundary layer diffusion, the chemical reaction itself, or diffusion through the product layer. mdpi.comnih.gov

Table 1: Temperature-Dependent Rate-Controlling Steps in AlN Hydrolysis (Analogous System)

| Temperature Range | Rate-Controlling Step | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| 30-40°C | Boundary Layer Diffusion | 96.53 |

| 50-70°C | Chemical Reaction Control | 87.13 |

| 80-90°C | Product Layer Diffusion Control | 34.59 |

Data derived from studies on aluminum nitride hydrolysis, which serves as an analogous model for heterogeneous hydrolysis reactions. mdpi.comnih.gov

Several factors govern the rate and extent of hydrolysis of aluminum 1-hexanolate.

Steric Hindrance: The bulky nature of the 1-hexanol group provides significant steric hindrance around the aluminum center compared to smaller alkoxides like ethoxides or isopropoxides. acs.org This steric shielding can slow down the approach of water molecules, thereby reducing the rate of hydrolysis.

Temperature: Temperature has a profound effect on both the reaction rate and the nature of the final product. Higher temperatures increase the reaction rate and favor the formation of crystalline boehmite, while lower temperatures lead to amorphous hydroxides or bayerite. researchgate.netresearchgate.netmdpi.com

pH: The pH of the reaction medium dictates the dominant reaction mechanism. Hydrolysis is more favorable in neutral solutions, whereas oligomerization is preferred in alkaline conditions. acs.orgnih.gov

Water-to-Alkoxide Ratio: The stoichiometry of water to the aluminum alkoxide is critical. A large excess of water is typically used in sol-gel processes to ensure complete hydrolysis and condensation, leading to the formation of alumina (B75360) gels. researchgate.net

Solvent: The choice of solvent can influence the reaction by affecting the solubility of reactants and intermediates and by potentially participating in the reaction. For example, carrying out the hydrolysis in a butanol phase with a controlled amount of water can help manage the reaction and facilitate product separation. google.com

Ligand Exchange and Transesterification Reactions

Ligand exchange is a key reaction pathway for aluminum alkoxides, allowing for the modification of their chemical properties by swapping the alkoxide groups.

Aluminum 1-hexanolate can react with other alcohols in a process known as alcoholysis or transesterification. This equilibrium reaction involves the exchange of the 1-hexoxide ligand with an alkoxide group from a different alcohol. wikipedia.org

Al(O-Hexyl)₃ + 3 R'OH ⇌ Al(OR')₃ + 3 Hexyl-OH

The position of the equilibrium is governed by several factors. It can be shifted by using an excess of the reactant alcohol (R'OH) or by removing one of the products, typically the more volatile alcohol, from the reaction mixture. wikipedia.org For example, reacting aluminum 1-hexanolate with ethanol (B145695) would be favored by the continuous removal of the higher-boiling 1-hexanol. The acidity of the alcohol also plays a role; more acidic alcohols like phenols will readily displace less acidic aliphatic alcohols. wikipedia.org The reaction mechanism involves the coordination of the incoming alcohol to the aluminum center, followed by proton transfer and elimination of the original alcohol.

Aluminum 1-hexanolate can also undergo ligand exchange with other organic molecules containing acidic protons, such as β-diketones (e.g., acetylacetone). These reactions lead to the formation of stable chelate complexes. β-Diketiminate ligands, which are structurally related, have been extensively used to create stable aluminum complexes. researchgate.net The reaction typically proceeds with the elimination of 1-hexanol.

Al(O-Hexyl)₃ + 3 H(β-diketone) → Al(β-diketonate)₃ + 3 Hexyl-OH

These reactions are driven by the formation of a thermodynamically stable chelate ring with the aluminum center. Aluminum complexes stabilized by β-diketiminate ligands have been explored for their catalytic activity, including the ring-opening polymerization of ε-caprolactone. researchgate.net

Thermal Decomposition Processes

When subjected to elevated temperatures, aluminum alkoxides undergo thermal decomposition. The primary decomposition pathway for many aluminum alkoxides involves the elimination of an alkene and the formation of aluminum-oxygen or aluminum-hydroxide species. acs.org For aluminum 1-hexanolate, the expected products would be 1-hexene (B165129) and aluminum-containing residues.

The decomposition temperature and mechanism are dependent on the structure of the alkyl group. At lower temperatures, decomposition may be controlled by the diffusion of water vapor, leading to hydrolysis. acs.org At higher temperatures, a concerted elimination reaction (pyrolysis) occurs, forming an olefin. acs.org

Studies on a series of aluminum alkoxides (ethoxide, isopropoxide, t-butoxide) have shown that activation energies for this process increase with the branching of the alkyl group. acs.org

Table 2: Activation Energies for Thermal Decomposition of Various Aluminum Alkoxides

| Aluminum Alkoxide | Activation Energy (kcal/mol) | Activation Entropy (e.u.) |

|---|---|---|

| Ethoxide | 17.2 ± 2.6 | 7.3 ± 5 |

| Isopropoxide | 21.7 ± 0.4 | 17.8 ± 1 |

| t-Butoxide | 26.5 ± 5.8 | 34 ± 12 |

This data illustrates the trend of increasing activation energy with alkyl group substitution. acs.org The values for 1-hexanolate would be expected to follow the trend for primary alkoxides.

The decomposition of primary alkoxides, such as 1-hexanolate, predominantly yields terminal olefins (e.g., 1-hexene). acs.org This process is analogous to the dehydration of alcohols over an alumina catalyst, which is believed to proceed via an intermediate surface alkoxide. acs.org

Pathways to Aluminum Oxyhydroxides (Boehmite) and Aluminum Oxides (Al₂O₃)

The transformation of aluminum 1-hexanolate into aluminum oxides is a multi-step process, typically initiated by hydrolysis followed by thermal treatment (calcination). This route is a common application of the sol-gel process, where molecular precursors are converted into solid oxide materials.

Al(OC₆H₁₃)₃ + 3H₂O → Al(OH)₃ + 3HOC₆H₁₃

The resulting aluminum hydroxide is typically amorphous or poorly crystalline. Through a subsequent aging and heating process, often under hydrothermal conditions, this hydroxide undergoes dehydration and condensation to form the more stable and crystalline aluminum oxyhydroxide, known as boehmite (γ-AlOOH). icsoba.orgdntb.gov.ua The formation of boehmite from aluminum alkoxide precursors is favored when the aluminum atoms in the precursor solution are four or five-coordinated. researchgate.net

Further heating of boehmite at higher temperatures, a process known as calcination, leads to the elimination of remaining water and induces a series of phase transformations into different transition aluminas before ultimately yielding the most stable form, alpha-alumina (α-Al₂O₃). mdpi.com

The general sequence of these transformations is outlined in the table below.

| Temperature Range (°C) | Process | Resulting Phase |

|---|---|---|

| 25 - 200 | Hydrolysis / Hydrothermal Treatment | Amorphous Al(OH)₃ → Boehmite (γ-AlOOH) |

| > 450 | Calcination (Dehydration) | Gamma-Alumina (γ-Al₂O₃) |

| > 800 | Calcination (Phase Transformation) | Delta-Alumina (δ-Al₂O₃) |

| > 1000 | Calcination (Phase Transformation) | Theta-Alumina (θ-Al₂O₃) |

| > 1100 - 1200 | Calcination (Phase Transformation) | Alpha-Alumina (α-Al₂O₃) mdpi.com |

Influence of Hexanolate Structure on Derived Material Morphology

The structure of the alkoxide ligand—in this case, the linear hexanolate group—plays a significant role in determining the morphology of the resulting boehmite and alumina materials. The size and shape of the alkyl group influence the rates of hydrolysis and condensation reactions, which in turn control the nucleation and growth of the oxide particles.

The long, straight chain of the 1-hexanolate ligand provides more steric hindrance compared to smaller alkoxides like isopropoxide or ethoxide. This steric bulk can slow down the hydrolysis rate, leading to more controlled, slower formation of aluminum-oxygen-aluminum bonds. A slower, more controlled reaction can prevent rapid, uncontrolled precipitation, favoring the formation of more ordered, crystalline structures with potentially narrower particle size distributions. The morphology of the final alumina product often inherits characteristics from its precursor. mdpi.com Therefore, the controlled formation of the initial boehmite particles, influenced by the hexanolate ligand, is critical for the final alumina's properties such as surface area, pore volume, and particle shape.

The table below compares the general influence of different alkoxide ligand structures on the properties of the derived alumina.

| Alkoxide Ligand | Typical Structural Feature | General Influence on Hydrolysis Rate | Potential Effect on Final Morphology |

|---|---|---|---|

| Isopropoxide | Small, branched | Fast | Can lead to fine powders, potentially with higher aggregation. |

| sec-Butoxide | Moderately bulky, branched | Moderate | Often used to achieve high surface area materials. |

| 1-Hexanolate | Long, linear chain | Slow | Promotes more ordered growth, potentially leading to well-defined particle shapes and controlled porosity. |

Lewis Acidity and Catalytic Activation Mechanisms

The aluminum center in 1-Hexanol, aluminum salt is electronically unsaturated, making the compound an effective Lewis acid. This property is the foundation of its use as a catalyst in a variety of organic transformations.

Characterization of Aluminum as a Lewis Acid in Organic Reactions

A Lewis acid is defined as an electron-pair acceptor. In aluminum 1-hexanolate, the aluminum atom is bonded to three highly electronegative oxygen atoms. These oxygen atoms withdraw electron density from the aluminum center, leaving it with a partial positive charge and vacant orbitals. This electron deficiency makes the aluminum atom capable of accepting a lone pair of electrons from a Lewis base (e.g., the oxygen or nitrogen atom of an organic substrate). wikipedia.orgntu.edu.sg

This interaction activates the substrate, making it more susceptible to subsequent chemical reactions. Aluminum alkoxides, as a class, are widely used as Lewis acid catalysts for their ability to promote carbon-carbon and carbon-heteroatom bond formation. wikipedia.org They are particularly valued in reactions where milder conditions are preferred compared to stronger Lewis acids like aluminum chloride (AlCl₃). researchgate.net The solubility of aluminum 1-hexanolate in organic solvents, owing to its hexyl groups, is also an advantage for its use in homogeneous catalysis.

The table below lists several types of organic reactions where aluminum-based Lewis acids serve as catalysts.

| Reaction Type | Role of Aluminum Lewis Acid |

|---|---|

| Friedel-Crafts Alkylation/Acylation | Activates the alkyl/acyl halide. |

| Diels-Alder Reaction | Coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. wikipedia.org |

| Aldol Reaction | Activates the carbonyl component, facilitating nucleophilic attack by an enolate. ntu.edu.sg |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Coordinates to the ketone/aldehyde substrate, facilitating hydride transfer. wikipedia.org |

| Ring-Opening Polymerization | Activates cyclic monomers like epoxides or lactones for polymerization. kocaeli.edu.tr |

Mechanistic Insights into Interaction with Substrates

The catalytic action of aluminum 1-hexanolate begins with the coordination of a substrate molecule to the Lewis acidic aluminum center. For substrates containing carbonyl groups (ketones, aldehydes, esters), the lone pair of electrons on the carbonyl oxygen coordinates to the aluminum atom.

This coordination has a profound electronic effect on the substrate. By pulling electron density away from the carbonyl oxygen, the aluminum center makes the carbonyl carbon significantly more electron-deficient (i.e., more electrophilic). This heightened electrophilicity renders the carbonyl carbon highly vulnerable to attack by even weak nucleophiles.

A classic example illustrating this mechanism is the Meerwein-Ponndorf-Verley (MPV) reduction, a transfer hydrogenation reaction. wikipedia.org In this reaction, an aluminum alkoxide (like aluminum isopropoxide, a close relative of the hexanolate) catalyzes the reduction of a ketone or aldehyde using a sacrificial alcohol, typically isopropanol (B130326). The mechanism is believed to proceed through a six-membered cyclic transition state where the carbonyl substrate and the alkoxide ligand from the catalyst are both coordinated to the aluminum atom. This arrangement facilitates the direct transfer of a hydride ion from the isopropoxide ligand to the activated carbonyl carbon of the substrate, reducing it to an alcohol. wikipedia.org

Similarly, in the ring-opening polymerization of cyclic esters like ε-caprolactone, the aluminum alkoxide acts as an initiator. The reaction starts with the coordination of the carbonyl oxygen of the monomer to the aluminum center. This is followed by a nucleophilic attack of an alkoxide group on the activated carbonyl carbon, which opens the ring and starts the growth of the polymer chain. This process is known as a coordination-insertion mechanism. kocaeli.edu.tr

Precursor for Advanced Aluminum Oxide Materials

Aluminum alkoxides, including this compound, are pivotal starting materials for producing high-purity and structurally controlled aluminum oxide (alumina). The thermal decomposition or hydrolysis of these precursors provides a reliable route to various forms of alumina tailored for specific, high-performance applications.

Synthesis of High Surface Area Alumina (HSA) for Catalyst Supports

High surface area (HSA) alumina is extensively used as a support material in catalysis due to its thermal stability and large surface area, which allows for the fine dispersion of active metal catalysts. ijcce.ac.ir The use of aluminum alkoxides, such as aluminum tri-s-butoxide, through controlled hydrolysis processes can produce aluminas with surface areas of 500 m²/g or greater. google.com The sol-gel method, in particular, is a versatile technique for synthesizing HSA alumina from alkoxide precursors. researchgate.netuliege.be By carefully controlling parameters like temperature, solvents, and pH during the hydrolysis and condensation of the alkoxide, the textural properties of the resulting alumina, such as surface area and pore size distribution, can be precisely engineered. ijcce.ac.irresearchgate.net For instance, γ-alumina nanoparticles with a high specific surface area of 351 m²/g have been prepared using aluminum isopropoxide in a sol-gel process. uliege.be These materials are crucial for applications in automotive and industrial catalysis, where a high surface area enhances catalytic efficiency. rsc.orgbasf.com

| Aluminum Alkoxide Precursor | Synthesis Method | Resulting Material | Reported Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| Aluminum s-butoxide | Hydrolysis in s-butanol | Crystalline Boehmite | 366 | google.com |

| Aluminum tri-sec-butoxide | Sol-Gel | γ-Al₂O₃ | 552–560 (after calcination at 400 °C) | researchgate.net |

| Aluminum isopropoxide | Sol-Gel | γ-Al₂O₃ Nanoparticles | 351 | uliege.be |

Fabrication of Doped Alumina Materials (e.g., Silica-Alumina Composites)

The properties of alumina can be further enhanced for specific catalytic applications by doping it with other metal oxides. windows.netsasol.com Silica-alumina composites, for example, are known for their acidic properties, making them valuable catalysts in the petrochemical industry. windows.net this compound can be used in co-hydrolysis or sol-gel processes with a silica (B1680970) precursor (like tetraethyl orthosilicate) to create highly homogeneous silica-alumina materials. mdpi.com The sol-gel method facilitates a fine dispersion and uniform mixing of the different oxide components at a molecular level. mdpi.com Besides silica, other elements can be introduced as dopants to improve properties such as thermal stability, acidity/basicity, and metal-support interactions. sasol.com For instance, doping with lanthanum oxide enhances thermal stability, while adding cerium oxide provides redox activity. sasol.com The use of alkoxide precursors in these syntheses allows for precise control over the composition and distribution of the dopant within the alumina matrix, leading to materials with tailored functionalities. windows.net

Role in Sol-Gel Processing for Nanostructured Oxide Formation

The sol-gel process is a powerful technique for synthesizing nanostructured materials, and aluminum alkoxides like this compound are ideal precursors for this method. ijcce.ac.irmdpi.com The process begins with the hydrolysis of the aluminum alkoxide in a solvent, which forms a colloidal suspension, or "sol." Subsequent condensation reactions between the hydrolyzed molecules lead to the formation of a three-dimensional network, resulting in a gelatinous substance, or "gel." mdpi.com By carefully removing the solvent from the gel, nanostructured materials such as xerogels or aerogels can be produced. researchgate.net This bottom-up approach allows for excellent control over the final product's properties, including particle size, porosity, and phase purity. mdpi.comuotechnology.edu.iq The use of this compound in sol-gel synthesis provides a pathway to create high-purity, homogeneous alumina nanoparticles and other nanostructures at relatively low processing temperatures. yildiz.edu.trresearchgate.net

Precursor for Synthetic Sapphire Production

Synthetic sapphire is a single-crystal form of aluminum oxide (α-Al₂O₃) valued for its exceptional hardness, optical clarity, and thermal stability. alphasapphire.comaluminummanufacturers.orgcore.ac.uk The quality of synthetic sapphire is critically dependent on the purity of the starting alumina feedstock. alphasapphire.com One of the primary methods for producing the required ultra-high-purity alumina is through the decomposition of aluminum alkoxides. researchgate.net this compound, through controlled hydrolysis followed by calcination at high temperatures, can be converted into alumina powder with minimal impurities. This high-purity alumina then serves as the raw material for various crystal growth techniques, such as the Verneuil or Czochralski processes, where it is melted and slowly cooled to form large, defect-free sapphire boules. alphasapphire.com The alkoxide-based route is essential for achieving the 99.995+% purity required for high-performance optical and electronic applications of synthetic sapphire. alphasapphire.com

Catalytic Applications

Beyond its role as a precursor, this compound and related aluminum alkoxides function directly as catalysts or initiators in polymerization reactions.

Initiation of Ring-Opening Polymerization (ROP)

Aluminum alkoxides are a versatile and highly effective class of initiators for the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactides, glycolide, and ε-caprolactone. acs.orgamanote.commdpi.com This polymerization method is a key route to producing biodegradable and biocompatible aliphatic polyesters, including polylactide (PLA) and polycaprolactone (PCL). rsc.orgmdpi.com

The initiation mechanism involves a coordination-insertion process. The aluminum center of the alkoxide coordinates to the carbonyl oxygen of the cyclic monomer, activating it for nucleophilic attack. The alkoxide group (e.g., the hexanoxide group from this compound) then attacks the carbonyl carbon, leading to the cleavage of the ester bond and the opening of the ring. This step incorporates the alkoxide as the starting point of the new polymer chain, which remains attached to the aluminum center for subsequent propagation steps. This controlled initiation allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. mdpi.comrsc.org

| Initiator Type | Monomer | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|

| Aluminum Alkoxides (general) | Lactones, Lactides | Polyesters (e.g., PCL, PLA) | Versatile and efficient initiation | acs.orgamanote.com |

| Aluminum Salen Complexes | ε-Caprolactone, D,L-Lactide | PCL, PLA | Controlled molecular weights | mdpi.com |

| Dimethyl(salicylaldiminato)aluminum | l-lactide, rac-lactide | Polylactide | Produces slightly isotactic PLA | mdpi.com |

| β-pyrimidyl enolate aluminum complexes | rac-lactide, ε-caprolactone | PLA, PCL | Efficiently produces polymers with narrow dispersity | rsc.org |

Theoretical and Computational Investigations of 1 Hexanol, Aluminum Salt

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These calculations can predict a wide range of molecular properties with remarkable accuracy, providing a fundamental understanding of the behavior of molecules like 1-Hexanol (B41254), aluminum salt.

Electronic Structure Analysis and Bonding Characteristics

Detailed analysis of the electronic structure of aluminum alkoxides, the class of compounds to which 1-Hexanol, aluminum salt belongs, indicates a significant degree of covalent character in the aluminum-oxygen bond. This bonding is not purely ionic, as might be expected from the difference in electronegativity between aluminum and oxygen, but involves substantial sharing of electrons. The hexoxide ligands, derived from 1-hexanol, influence the electronic environment of the central aluminum atom, affecting its Lewis acidity and reactivity.

Computational studies on related aluminum alkoxide systems have shown that the geometry around the aluminum center can vary, with both tetrahedral and octahedral coordinations being common, often leading to the formation of dimeric, trimeric, or even more complex oligomeric structures. In these oligomers, the alkoxide groups can act as bridging ligands, further stabilizing the molecule. The specific nature of the alkyl group, in this case, the hexyl group, can influence the degree of oligomerization through steric effects.

Table 1: Calculated Atomic Charges and Bond Orders for a Model Aluminum Alkoxide System

| Atom Pair | Mulliken Atomic Charge (e) | Bond Order |

| Al | +1.5 to +2.0 | - |

| O (bridging) | -0.8 to -1.0 | 0.4 - 0.6 |

| O (terminal) | -0.7 to -0.9 | 0.6 - 0.8 |

| C (alpha to O) | +0.1 to +0.3 | - |

Note: The data presented in this table is representative of typical values obtained for aluminum alkoxides through quantum chemical calculations and is intended for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which are crucial for the experimental characterization of molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for probing the structure of aluminum compounds.

Table 2: Predicted 27Al NMR Chemical Shifts for Different Coordination Environments of Aluminum

| Coordination Number | Geometry | Predicted Chemical Shift Range (ppm) |

| 4 | Tetrahedral | 50 - 100 |

| 5 | Trigonal bipyramidal / Square pyramidal | 20 - 50 |

| 6 | Octahedral | 0 - 30 |

Note: This table provides a general correlation between the coordination environment of aluminum and its predicted 27Al NMR chemical shift, based on computational studies of various aluminum complexes. The exact chemical shift for this compound would depend on its specific structure.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing a detailed picture of the energy landscape and the transition states that connect reactants, intermediates, and products.

Transition State Analysis for Hydrolysis and Polymerization Reactions

Aluminum alkoxides are known to be highly reactive towards water, undergoing hydrolysis to form aluminum hydroxides and eventually aluminum oxide. They can also undergo polymerization reactions to form larger oligomeric or polymeric structures. Computational modeling can be used to map out the intricate pathways of these reactions.

Transition state theory, combined with quantum chemical calculations, allows for the identification and characterization of the transition state structures involved in the hydrolysis and polymerization of this compound. By calculating the activation energy barriers associated with these transition states, the feasibility and kinetics of different reaction pathways can be assessed. For example, computational studies on the hydrolysis of other aluminum alkoxides have shown that the reaction can proceed through various mechanisms, including associative and dissociative pathways, depending on the reaction conditions and the steric bulk of the alkoxide groups. d-nb.info

Energetics and Feasibility of Ligand Exchange Pathways

Ligand exchange reactions are fundamental to the chemistry of metal alkoxides. In the case of this compound, the hexoxide ligands can be exchanged with other ligands, such as other alcohols, carboxylates, or water molecules. Understanding the energetics of these exchange pathways is crucial for controlling the reactivity and applications of the compound.

Computational modeling can be used to calculate the reaction energies and activation barriers for various ligand exchange processes. This information can help to predict the equilibrium position of a ligand exchange reaction and the rate at which it will occur. For instance, ab initio calculations have been used to investigate ligand exchange reactions in aluminum complexes, providing insights into the factors that influence the lability of the ligands. mdpi.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure and reactivity of individual molecules, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a large ensemble of molecules over time.

MD simulations can be used to investigate the structure and dynamics of this compound in the liquid state or in solution. By simulating the motion of all the atoms in the system, it is possible to gain insights into properties such as diffusion, viscosity, and the formation of aggregates. These simulations can also be used to study the interactions between the aluminum alkoxide molecules and solvent molecules, which can play a crucial role in their reactivity. For example, MD simulations of aluminum oxide systems have been used to study their structural properties at high temperatures. aps.orgresearchgate.net Although specific MD studies on this compound are not prevalent, the methodology is well-suited to explore its behavior in condensed phases.

Modeling of Solution Behavior and Aggregation Dynamics

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful lens to examine the intricate solution behavior of aluminum alkoxides. These compounds rarely exist as simple monomers, instead favoring the formation of oligomeric species. The degree of aggregation is a complex interplay of the steric bulk of the alkoxide group, the nature of the solvent, and temperature.

For aluminum alkoxides, oligomerization is a thermodynamically favorable process. nih.gov In solution, a dynamic equilibrium exists between various aggregated states, such as dimers, trimers, and tetramers. The primary driving force for this aggregation is the propensity of the aluminum atom to expand its coordination sphere beyond the simple trigonal planar geometry of the monomer. This is achieved through the formation of bridging alkoxide groups, where the oxygen atom of one alkoxide ligand coordinates to two aluminum centers. This results in the formation of characteristic four-membered Al-O rings, with aluminum atoms adopting more stable tetracoordinate or pentacoordinate geometries. nih.gov

Molecular dynamics simulations on related aluminum carboxylate systems have shown that the aggregation process is influenced by factors such as the concentration of the aluminum species and the temperature. mdpi.com These simulations reveal that higher concentrations and specific temperature ranges can promote the formation of larger, more complex aggregated structures.

Below is a hypothetical data table illustrating the calculated Gibbs free energy of aggregation for aluminum 1-hexanolate oligomers at a standard temperature, based on trends observed in similar systems.

| Aggregation Reaction | Calculated Gibbs Free Energy (ΔG) at 298.15 K (kJ/mol) |

| 2 Al(OC₆H₁₃)₃ ⇌ [Al(OC₆H₁₃)₃]₂ | -45.8 |

| 3 Al(OC₆H₁₃)₃ ⇌ [Al(OC₆H₁₃)₃]₃ | -110.2 |

| 4 Al(OC₆H₁₃)₃ ⇌ [Al(OC₆H₁₃)₃]₄ | -185.5 |

Note: These values are illustrative and extrapolated from computational studies on analogous systems.

Conformational Analysis of Alkoxide Ligands

The primary focus of conformational analysis is the rotation around the Al-O bond and the subsequent C-C bonds of the hexyl chain. The rotation around the Al-O bond is generally hindered due to the partial double bond character that can arise from the donation of oxygen lone pair electrons into empty aluminum p-orbitals. However, the most significant conformational variability comes from the hexyl chain itself.

The hexyl ligand can exist in various staggered conformations, with the anti-periplanar (trans) arrangement of carbon atoms being the most stable due to minimized steric hindrance. Gauche interactions, where carbon atoms are in a staggered but adjacent position, introduce steric strain and are energetically less favorable.

The potential energy surface of the hexoxide ligand can be mapped by systematically rotating each dihedral angle and calculating the corresponding energy. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them.

The following table presents a hypothetical summary of the relative energies of different conformers of a single 1-hexanolate ligand bound to an aluminum center, with the all-trans conformer set as the reference.

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kJ/mol) |

| All-trans (anti) | C1-C2-C3-C4 = 180° | 0.0 |

| Single Gauche (g+) | C1-C2-C3-C4 = +60° | +3.8 |

| Single Gauche (g-) | C1-C2-C3-C4 = -60° | +3.8 |

| Double Gauche (g+g+) | C1-C2-C3-C4 = +60°, C2-C3-C4-C5 = +60° | +7.6 |

| Double Gauche (g+g-) | C1-C2-C3-C4 = +60°, C2-C3-C4-C5 = -60° | +12.1 |

Note: These values are representative and based on general principles of conformational analysis.

In the context of an aggregated aluminum hexanolate structure, the conformational freedom of the hexoxide ligands becomes more restricted. The steric crowding within the oligomer will favor less bulky conformations and may lead to a preference for specific rotational isomers to minimize non-bonded interactions. Molecular dynamics simulations can provide a dynamic picture of these conformational changes within the aggregated cluster over time.

Advanced Analytical Methodologies in Research of 1 Hexanol, Aluminum Salt and Its Derivatives

Thermal Analysis Techniques

Thermal analysis methods are fundamental in tracking the physical and chemical changes in a material as a function of temperature. For aluminum alkoxides, these techniques reveal the pathway from the precursor to the final ceramic material.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ctherm.com It is a crucial technique for studying the decomposition of aluminum alkoxide precursors, identifying the temperature ranges at which different decomposition stages occur, and determining the thermal stability of the material. ctherm.comiitk.ac.in

In a typical TGA of an alumina (B75360) xerogel derived from an aluminum alkoxide like aluminum tri-sec-butoxide, several distinct mass loss events are observed. The analysis is generally performed under an inert atmosphere to prevent oxidation. icm.edu.pl Research on xerogels from aluminum tri-sec-butoxide shows a significant mass loss between room temperature and approximately 400°C. This loss is attributed to the removal of adsorbed water, residual alcohol (2-propanol), and the combustion of organic chelating agents or alkoxy groups. nus.edu.sg Above 400°C, the mass stabilizes, indicating that the primary decomposition is complete and a stable oxide has begun to form. nus.edu.sg These studies are essential for establishing the calcination temperatures required to convert the precursor gel into pure alumina. iitk.ac.in

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. osti.gov This technique is used to identify phase transitions, such as melting and crystallization, by detecting endothermic (heat absorbing) and exothermic (heat releasing) events. researchgate.net

For alumina gels derived from aluminum alkoxides, DSC (or the closely related Differential Thermal Analysis, DTA) reveals critical phase transformation temperatures. In studies of a gel from aluminum tri-sec-butoxide, a broad endothermic peak below 200°C corresponds to the desorption of physically adsorbed water and solvent. nus.edu.sg A significant exothermic peak is often observed around 315°C, which is associated with the combustion and decomposition of organic residues from the alkoxide precursor. nus.edu.sg Further heating leads to exothermic peaks that signify the crystallization of alumina into its various polymorphs. For instance, a sharp exotherm around 1025°C indicates the transformation from γ-Al₂O₃ (gamma-alumina) to the more stable α-Al₂O₃ (alpha-alumina). nus.edu.sg This information is vital for controlling the crystalline phase of the final alumina product.

Surface Area and Porosity Analysis for Derived Materials

The performance of derived alumina in applications such as catalysis and adsorption is heavily dependent on its textural properties, including surface area and porosity. azom.com These characteristics are meticulously analyzed using gas adsorption techniques.

Brunauer-Emmett-Teller (BET) Surface Area Measurement

The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material. azom.com It involves the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, the total surface area can be calculated.

Alumina derived from aluminum alkoxide precursors can exhibit exceptionally high surface areas. The choice of precursor and synthesis conditions significantly impacts this property. For example, alumina derived from aluminum tri-sec-butoxide has been shown to achieve specific surface areas in the range of 552-560 m²/g after calcination at 400°C. nus.edu.sg Further studies have demonstrated that by controlling calcination temperatures, even higher surface areas can be achieved, with microporous alumina reaching up to 674 m²/g when calcined at 200-300°C. researchgate.net

Table 1: BET Surface Area of Alumina Derived from Aluminum Tri-sec-butoxide at Various Calcination Temperatures

| Calcination Temperature (°C) | Specific Surface Area (SBET) (m²/g) |

| 200-300 | 674 |

| 400 | 552-560 |

Data sourced from studies on aluminum tri-sec-butoxide precursors. nus.edu.sgresearchgate.net

Pore Volume and Pore Size Distribution Analysis

The analysis of the nitrogen adsorption-desorption isotherm, often using the Barrett-Joyner-Halenda (BJH) method, provides detailed information about the pore volume and the distribution of pore sizes within the material. This is critical for applications where the accessibility of the internal surface is important.

The porous structure of alumina can be precisely tailored by selecting the appropriate aluminum alkoxide precursor and controlling the sol-gel process. Materials derived from aluminum tri-sec-butoxide can be engineered to be either microporous or mesoporous. researchgate.net Calcination at lower temperatures (200-300°C) results in microporous alumina with pore sizes less than 16 Å. nus.edu.sgresearchgate.net As the calcination temperature is increased to the 400-1000°C range, the material transitions to a mesoporous structure with uniform pore sizes ranging from 29 Å to 74 Å. nus.edu.sg This demonstrates the ability to control the porous architecture of the final material by manipulating thermal processing conditions. nus.edu.sg

Table 2: Pore Characteristics of Alumina Derived from Aluminum Tri-sec-butoxide

| Calcination Temperature (°C) | Pore Type | Average Pore Size (Å) |

| 200-300 | Microporous | < 16 |

| 400-1000 | Mesoporous | 29 - 74 |

Data sourced from studies on aluminum tri-sec-butoxide precursors. nus.edu.sgresearchgate.net

Microscopic Techniques for Material Morphology

SEM analysis of alumina powders derived from aluminum alkoxides like aluminum triisopropylate reveals a morphology consisting of fine particulate matter. researchgate.net These primary particles often form larger aggregates with rounded geometries. researchgate.net The homogeneity and size of these particles can be influenced by the specific alkoxide precursor used. For instance, alumina powder obtained from aluminum triisopropylate tends to show more homogenous and smaller particles compared to that derived from inorganic precursors like aluminum chloride. researchgate.net

TEM provides higher resolution imaging, allowing for the characterization of nanoscale features. Studies on alumina derived from aluminum alkoxides have identified nanofibrillar morphologies, with fiber lengths ranging from 20 to 100 nm. researchgate.net TEM images can also confirm the porous network structure of the material, corroborating the findings from gas adsorption analysis. researchgate.net The morphology is a critical factor, as it influences the packing density, flowability, and sintering behavior of the ceramic powder.

Scanning Electron Microscopy (SEM) for Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of 1-Hexanol (B41254), aluminum salt. This method provides high-resolution images that reveal details about the material's texture, particle size, and shape distribution. In the study of aluminum alkoxides, SEM is crucial for understanding how synthesis and processing conditions affect the final structure of the material.

For instance, in the analysis of related aluminum alkoxide gels, SEM techniques have been employed to image microstructures after processes like freeze-drying. nih.gov The preparation of samples for SEM is a critical step to ensure high-quality, representative images. Due to the insulating nature of aluminum oxide coatings, which can form on the surface of the aluminum salt, a conductive film is often required for SEM examination. whiterose.ac.uk Samples are typically mounted on specimen stubs and coated with a thin layer of a conductive material, such as iridium or gold, to prevent charge buildup from the electron beam. whiterose.ac.uk

Research findings from SEM analysis can provide qualitative and quantitative data. For example, studies on aluminum oxide nanoparticles, which can be derived from alkoxides, have used SEM to reveal particle sizes ranging from 30 to 90 nm and to characterize their morphology as flake-like or sheet-like. thepharmajournal.comthepharmajournal.com While these studies are on the oxide, the principles are directly applicable to the precursor salt. The operating parameters of the SEM, such as accelerating voltage and working distance, are optimized to achieve the desired resolution and image quality.

Interactive Table: SEM Operating Parameters for Aluminum Compound Analysis Below is a representative table of parameters that might be used in the SEM analysis of aluminum-containing materials. Users can sort the data by clicking on the headers.

| Parameter | Typical Value | Purpose |

| Accelerating Voltage | 5 - 20 kV | Controls the penetration depth of the electron beam and image resolution. |

| Working Distance | 5 - 15 mm | The distance between the final lens and the sample; affects resolution and depth of field. |

| Spot Size | 20 - 50 µm | Determines the electron beam diameter, influencing image resolution. |

| Coating Material | Iridium / Gold | Provides a conductive surface to prevent charging on insulating samples. whiterose.ac.uk |

| Coating Thickness | 10 - 20 nm | An optimal thickness to ensure conductivity without obscuring surface details. whiterose.ac.uk |

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers unparalleled resolution for probing the internal structure of materials at the nanoscale. For derivatives of 1-Hexanol, aluminum salt, particularly in nanoparticle form, TEM is essential for determining particle size, size distribution, crystallinity, and morphology. nih.govrsc.org

In a typical TEM analysis, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that reveals fine details of the internal structure. For example, TEM has been used to confirm the nearly uniform distribution and size of aluminum nanoparticles synthesized via solution reduction processes. nih.govsigmaaldrich.com It can also be used in real-time to observe surface reactions, such as the oxidation of aluminum, where the transformation from a regular crystalline aluminum pattern to an amorphous aluminum oxide layer can be visualized. youtube.com

Quantitative analysis of TEM images allows for the precise measurement of nanoparticle dimensions and the characterization of crystal lattice structures. Studies on aluminum oxide nanoparticles have utilized TEM to confirm particle sizes in the range of 21-50 nm and their spherical shape. researchgate.net These findings are critical for applications where particle size and morphology directly influence material properties.

Interactive Table: TEM Analysis Data for Aluminum-Based Nanoparticles This table summarizes typical findings from TEM analysis of nanomaterials derived from aluminum compounds.

| Feature Analyzed | Result | Significance |

| Particle Size | Ranging from ~20 to 80 nm researchgate.net | Directly impacts the material's reactive surface area and physical properties. |

| Morphology | Near-spherical or plate-shaped researchgate.netntnu.no | Influences packing density, flow characteristics, and catalytic activity. |

| Particle Distribution | Uniform or agglomerated | Affects the homogeneity and performance of the final product. |

| Crystallinity | Crystalline or amorphous youtube.com | Determines mechanical and electronic properties. |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly used methods.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile compounds. wikipedia.orgsigmaaldrich.com It is a primary technique for characterizing aluminum alkoxides. acs.org In GC, a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. libretexts.org Compounds are separated based on their boiling points and interactions with the stationary phase. youtube.com The retention time, the time it takes for a compound to travel through the column, is used for qualitative identification, while the peak area provides quantitative information. youtube.com

GC can be used to check the purity of the 1-hexanol starting material or to analyze the final aluminum salt product, provided it can be vaporized without decomposition. regulations.govnih.gov Temperature programming, where the column temperature is gradually increased during the analysis, is often employed to separate mixtures with a wide range of boiling points. libretexts.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components in a liquid mixture. While the direct analysis of moisture-sensitive compounds like aluminum alkoxides can be challenging, HPLC is widely used for the quantitative determination of aluminum content, which serves as an indirect measure of purity. researchgate.net

These methods often involve a pre-column derivatization step, where the aluminum ion is reacted with a chromogenic or fluorogenic reagent to form a stable, detectable complex. nih.govnih.gov For example, aluminum can be complexed with quercetin (B1663063) and detected via UV-Vis spectrophotometry at 415 nm. nih.gov The complex is then separated from other components on a reverse-phase column. nih.govoup.com This approach allows for the sensitive and selective quantification of aluminum in various matrices.

Interactive Table: HPLC Method for Aluminum Quantification The following table details a typical set of conditions for the HPLC analysis of aluminum after derivatization. nih.govnih.gov

| Parameter | Condition | Function |

| Column | C18 analytical column | Stationary phase for separating the analyte complex from other sample components. nih.gov |

| Mobile Phase | Acetonitrile:Water with trifluoroacetic acid nih.gov | The solvent that carries the sample through the column. |

| Flow Rate | 0.3 - 1.0 mL/min nih.govnih.gov | Controls the speed of the separation and the retention times. |

| Derivatizing Agent | Quercetin or Lumogallion nih.govnih.gov | Reacts with aluminum to form a complex detectable by UV-Vis or fluorescence. |

| Detection | UV-Vis at 415 nm or Fluorescence (Ex: 500 nm, Em: 575 nm) nih.govnih.gov | Measures the concentration of the eluted aluminum complex. |

| Retention Time | ~3.5 - 6.1 min nih.govnih.gov | The characteristic time for the aluminum complex to elute under specific conditions. |

Challenges and Future Research Directions in 1 Hexanol, Aluminum Salt Chemistry

Development of Sustainable and Economical Synthesis Routes

A primary challenge in the broader application of 1-Hexanol (B41254), aluminum salt lies in the development of synthesis routes that are both environmentally benign and economically viable. Current industrial production of aluminum alkoxides often relies on the direct reaction of aluminum metal with the corresponding alcohol. This process, however, presents several hurdles, particularly for longer-chain alcohols like 1-hexanol.

Future research in this area should focus on several key aspects to enhance the sustainability and economy of aluminum 1-hexanolate production:

Green Catalysis: The direct reaction of aluminum with alcohols is often slow and requires the use of catalysts. Historically, catalysts such as mercuric chloride or iodine have been employed. These substances, however, are toxic and pose environmental risks. A significant area of future research is the development of non-toxic, reusable, and highly efficient catalysts. Titanium-based catalysts, for instance, have shown promise in the synthesis of aluminum alkoxides and represent a more environmentally friendly alternative. Further investigation into earth-abundant and non-toxic metal catalysts is crucial.

Energy Efficiency: The synthesis of aluminum alkoxides can be energy-intensive, often requiring elevated temperatures to overcome the passivation layer of aluminum oxide on the metal surface and to drive the reaction to completion, especially with less reactive higher alcohols. Research into low-temperature synthesis methods, potentially facilitated by novel catalytic systems or the use of activated aluminum, could significantly reduce the energy footprint of the production process.

Waste Valorization: An economically attractive and sustainable approach involves the utilization of waste aluminum sources. For example, the synthesis of aluminum isopropoxide from aluminum dross, a byproduct of the aluminum industry, has been demonstrated. Exploring the feasibility of using such industrial waste streams for the production of 1-Hexanol, aluminum salt could provide a low-cost feedstock and contribute to a circular economy.

Solvent-Free or Green Solvent Synthesis: Many chemical processes utilize volatile organic compounds (VOCs) as solvents, which contribute to air pollution and have health implications. The development of solvent-free synthesis routes or the use of green solvents (e.g., ionic liquids, supercritical fluids) for the production of aluminum 1-hexanolate is a critical area for future research to minimize the environmental impact.

The following table summarizes potential sustainable and economical synthesis strategies for this compound:

| Strategy | Description | Potential Advantages |

| Green Catalysis | Replacement of toxic catalysts (e.g., mercury salts) with environmentally benign alternatives (e.g., titanium-based catalysts). | Reduced environmental impact, improved safety, and potentially easier catalyst separation and recycling. |

| Energy-Efficient Synthesis | Development of low-temperature reaction pathways. | Lower energy consumption and reduced production costs. |

| Waste Aluminum Feedstocks | Utilization of industrial byproducts like aluminum dross as the aluminum source. | Lower raw material costs and contribution to waste valorization. |

| Green Solvent Systems | Implementation of solvent-free conditions or the use of non-toxic, renewable solvents. | Reduced VOC emissions and minimized environmental footprint. |

Controlled Synthesis of Specific Oligomeric Structures for Tailored Reactivity

Aluminum alkoxides, including this compound, have a strong tendency to form oligomeric structures in solution and in the solid state. The degree of oligomerization, which is influenced by the steric bulk of the alkoxy group, plays a crucial role in the compound's reactivity. For instance, aluminum isopropoxide is known to exist primarily as a tetramer, while the more sterically hindered aluminum tert-butoxide is a dimer. This structural variation directly impacts their performance in chemical reactions.

A significant challenge and a key area for future research is the controlled synthesis of specific oligomeric structures of this compound to achieve tailored reactivity. This involves moving beyond the synthesis of a simple monomeric or a mixture of oligomeric species to the precise construction of dimers, trimers, or higher oligomers with defined connectivity.

Future research efforts should be directed towards:

Ligand Modification: The introduction of carefully designed ancillary ligands can be a powerful tool to control the oligomerization of aluminum alkoxides. Chelating ligands, for example, can occupy coordination sites on the aluminum center, thereby preventing the formation of extensive bridging networks and favoring the formation of smaller, well-defined oligomers. The systematic study of a wide range of ligands with varying steric and electronic properties will be essential to develop a predictive understanding of their influence on the final structure.

Reaction Condition Optimization: The stoichiometry of reactants, reaction temperature, and solvent can all influence the equilibrium between different oligomeric forms. A thorough investigation of these parameters could lead to synthetic protocols that selectively yield a desired oligomer. For example, thermal de-oligomerization at elevated temperatures has been observed for some aluminum alkoxides, suggesting that temperature can be a tool for structural control.

Characterization of Oligomeric Species: A prerequisite for controlled synthesis is the ability to accurately characterize the resulting oligomeric structures. Advanced analytical techniques, such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (especially 27Al NMR), single-crystal X-ray diffraction, and mass spectrometry, will be indispensable for elucidating the structures of these complex molecules in both the solid state and in solution.

The table below outlines the key approaches for achieving controlled synthesis of specific oligomeric structures:

| Approach | Methodology | Desired Outcome |

| Ligand Modification | Introduction of chelating or bulky ancillary ligands. | Formation of well-defined, smaller oligomers with predictable structures. |

| Reaction Condition Control | Precise manipulation of stoichiometry, temperature, and solvent. | Selective crystallization or isolation of specific oligomeric forms. |

| Advanced Characterization | Utilization of techniques like 27Al NMR and X-ray crystallography. | Unambiguous determination of the oligomeric structures. |

| Structure-Reactivity Studies | Systematic evaluation of the chemical behavior of isolated oligomers. | Establishment of clear correlations between structure and reactivity for rational catalyst design. |

Design of Novel Heterogeneous Catalytic Systems

While homogeneous catalysis using soluble aluminum alkoxides has been explored, the development of heterogeneous catalytic systems based on this compound offers significant advantages, including ease of catalyst separation, potential for reuse, and suitability for continuous flow processes. A key challenge is the translation of the catalytic activity of the molecular species into a robust and efficient solid catalyst.

Future research in this domain should focus on the rational design and synthesis of novel heterogeneous catalysts incorporating this compound:

Immobilization on High-Surface-Area Supports: One promising strategy is the immobilization of this compound onto inert, high-surface-area supports such as silica (B1680970), alumina (B75360), or zeolites. The method of immobilization will be critical in determining the nature of the active sites. Techniques to be explored include:

Grafting: Covalently attaching the aluminum alkoxide to the support surface through reaction with surface hydroxyl groups. This can lead to well-dispersed, isolated active sites.

Incipient Wetness Impregnation: Infusing a solution of the aluminum alkoxide into the pores of the support, followed by solvent removal and thermal treatment. This method can be used to prepare catalysts with higher loadings of the active species.

Sol-Gel Entrapment: The sol-gel process offers a versatile route to entrap this compound within a porous oxide matrix. By co-hydrolyzing the aluminum alkoxide with a matrix precursor (e.g., tetraethyl orthosilicate), it is possible to create a hybrid material where the active aluminum species are finely dispersed.

Synthesis of Porous Aluminum-Containing Materials: this compound can serve as a precursor for the synthesis of porous alumina or mixed-metal oxide materials with tailored properties. By carefully controlling the hydrolysis and condensation of the alkoxide, potentially in the presence of templates or structure-directing agents, it is possible to generate materials with specific pore sizes, surface areas, and acid-base properties.

Characterization of Supported Species: A thorough characterization of the supported aluminum species is essential to understand the nature of the active sites and to establish structure-property relationships. Techniques such as solid-state NMR, X-ray Photoelectron Spectroscopy (XPS), and Temperature-Programmed Desorption (TPD) will be crucial in this regard.

The following table summarizes potential strategies for the design of novel heterogeneous catalytic systems:

| Strategy | Description | Potential Advantages |

| Immobilization on Supports | Attaching this compound to high-surface-area materials like silica or alumina. | Enhanced catalyst stability, ease of separation and reuse. |

| Sol-Gel Entrapment | Trapping the aluminum alkoxide within a porous oxide matrix during its formation. | High dispersion of active sites and prevention of leaching. |

| Precursor for Porous Materials | Using this compound to synthesize structured porous alumina or mixed oxides. | Control over the textural and chemical properties of the final catalyst. |

Elucidation of Complex Reaction Mechanisms in Multicomponent Systems

The catalytic activity of aluminum alkoxides often involves their interaction with multiple reactants and intermediates in the reaction mixture. A significant challenge lies in unraveling the intricate reaction mechanisms in these multicomponent systems. A detailed mechanistic understanding is crucial for optimizing reaction conditions, improving catalyst performance, and designing more efficient catalytic processes.

Future research should employ a combination of experimental and computational techniques to elucidate these complex mechanisms:

In Situ and Operando Spectroscopy: The use of spectroscopic techniques under actual reaction conditions (in situ and operando) can provide invaluable information about the catalyst's state and the transformation of reactants in real-time. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can be adapted to monitor the reaction as it proceeds, allowing for the identification of key intermediates and the observation of changes in the catalyst structure.

Kinetic Studies: Detailed kinetic investigations are essential for determining reaction orders, activation energies, and the influence of various reaction parameters on the reaction rate. This information is fundamental for formulating and validating proposed reaction mechanisms. Isotopic labeling studies can also be a powerful tool for tracing the pathways of atoms and functional groups during the reaction.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods are becoming increasingly powerful in elucidating reaction mechanisms at the molecular level. These methods can be used to:

Calculate the structures and energies of reactants, intermediates, transition states, and products.

Map out potential energy surfaces for different reaction pathways.

Provide insights into the electronic structure of the active species and their interactions with substrates.

Complement experimental findings and help in the interpretation of spectroscopic data.

Model System Studies: The study of simplified model systems can help to isolate and understand specific elementary steps of a complex catalytic cycle. For example, studying the interaction of this compound with individual reactants or potential intermediates under controlled conditions can provide fundamental data that can be used to build a more comprehensive mechanistic picture.

The table below highlights the key approaches for elucidating complex reaction mechanisms:

| Approach | Methodology | Insights Gained |

| In Situ/Operando Spectroscopy | Real-time monitoring of reactions using techniques like FTIR and NMR. | Identification of reaction intermediates and observation of catalyst evolution. |

| Kinetic and Isotopic Studies | Measurement of reaction rates and tracing of atomic pathways. | Determination of rate-determining steps and validation of mechanistic hypotheses. |

| Computational Chemistry | DFT calculations of reaction pathways and transition states. | Molecular-level understanding of reaction energetics and electronic effects. |

| Model System Investigations | Study of simplified reactions to understand elementary steps. | Fundamental data on the reactivity of the aluminum alkoxide with specific substrates. |

Exploration of New Applications in Advanced Materials with Tunable Properties

This compound holds significant promise as a precursor for the synthesis of advanced materials with tailored properties. The long hexyl chain can influence the hydrolysis and condensation behavior of the aluminum center, potentially leading to materials with unique structures and functionalities that are not accessible with more common, shorter-chain aluminum alkoxides.

Future research in this area should focus on exploring the synthesis of a variety of advanced materials with tunable properties using this compound as a key building block:

Hierarchically Porous Materials: The development of materials with pores on multiple length scales (micropores, mesopores, and macropores) is of great interest for applications in catalysis, separation, and adsorption. The use of this compound in sol-gel processes, potentially in combination with templating agents, could enable the creation of hierarchically porous aluminas with controlled pore architectures. The organic moiety of the precursor can act as a porogen upon calcination.

Inorganic-Organic Hybrid Materials: The covalent linkage of the organic hexyl group to the inorganic alumina framework can be exploited to create novel inorganic-organic hybrid materials. These materials can combine the thermal and mechanical stability of the inorganic component with the functionality of the organic component. By modifying the hexyl chain with other functional groups, it may be possible to introduce a wide range of properties, such as hydrophobicity, specific binding sites, or responsiveness to external stimuli.

Surface Modification of Materials: this compound can be used to modify the surface properties of various materials. For example, the treatment of metal oxide surfaces with this compound could be used to introduce a hydrophobic layer, alter the surface acidity, or create specific anchoring sites for other molecules. This surface functionalization can be beneficial in applications such as coatings, adhesion promotion, and the fabrication of composite materials.

Precursors for Thin Films and Coatings: The solubility of this compound in organic solvents makes it a suitable precursor for the deposition of thin films and coatings of alumina or aluminum-containing mixed oxides via techniques such as dip-coating, spin-coating, or chemical vapor deposition (CVD). The properties of these films (e.g., thickness, density, refractive index) could be tuned by controlling the deposition parameters and the composition of the precursor solution.

The following table summarizes potential applications of this compound in advanced materials:

| Application Area | Description | Tunable Properties |

| Porous Materials | Synthesis of aluminas with controlled pore structures via sol-gel methods. | Pore size, surface area, and pore volume. |

| Hybrid Materials | Creation of materials combining inorganic alumina with organic hexyl groups. | Hydrophobicity, surface functionality, and mechanical properties. |

| Surface Modification | Functionalization of surfaces to alter their chemical and physical properties. | Wettability, acidity, and adhesion. |

| Thin Films and Coatings | Deposition of alumina-based films for optical, electronic, or protective applications. | Thickness, refractive index, and dielectric constant. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-hexanol aluminum salt, and how can reaction conditions be optimized to improve yield?